molecular formula C6H10BrClO2 B6360688 Ethyl 2-bromo-4-chlorobutanoate CAS No. 864151-53-1

Ethyl 2-bromo-4-chlorobutanoate

Cat. No.: B6360688
CAS No.: 864151-53-1
M. Wt: 229.50 g/mol
InChI Key: NEVDXGSXGVTREI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chlorobutanoate is a halogenated ester that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. While specific data on this exact molecule is limited, its structure contains two key functional groups—a bromine and a chlorine atom—that make it highly useful for sequential functionalization and ring-forming reactions in complex syntheses. Compounds with similar structures, such as Mthis compound, are commercially available as fine chemicals, underscoring the utility of this chemotype in research . Related ethyl ester derivatives are frequently employed in medicinal chemistry; for instance, ethyl 4-chloro-2-phenylbutanoate has been used as a key alkylating agent in the synthesis of novel Sigma-1 receptor antagonists investigated for inflammatory pain modulation . Furthermore, similar halogenated intermediates are crucial in the synthetic pathways of active pharmaceutical ingredients, highlighting the role of such building blocks in developing new therapeutic agents . Researchers value this compound for its potential to introduce complex molecular features in drug discovery and development projects. Handle with care, as with all chemicals of this nature. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-bromo-4-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO2/c1-2-10-6(9)5(7)3-4-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVDXGSXGVTREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-chlorobutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-bromo-4-chlorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) are used under heated conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include ethyl 2-hydroxy-4-chlorobutanoate or ethyl 2-bromo-4-hydroxybutanoate.

    Elimination: Major products are alkenes like ethyl 2-butenoate.

    Reduction: The primary product is ethyl 2-bromo-4-chlorobutanol.

Scientific Research Applications

Ethyl 2-bromo-4-chlorobutanoate is extensively used in scientific research due to its reactivity and versatility. Some key applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Ethyl 4-bromo-2-methylbutanoate

Physical/Chemical Properties:

  • Higher lipophilicity due to the methyl group may affect solubility in polar solvents. Reactivity: The bromine at C4 is less electrophilic than the C2 bromine in Ethyl 2-bromo-4-chlorobutanoate, leading to slower substitution kinetics. Applications: Primarily used in industrial settings, as indicated in its safety data sheet ().

Ethyl 2-bromo-4-phenylbutanoate

Structure: Ethyl 2-bromo-4-phenylbutanoate (CAS#: 82586-61-6, ) replaces the C4 chlorine with a phenyl group. Physical/Chemical Properties:

  • The phenyl group increases molecular weight and aromaticity, enhancing lipophilicity and UV absorption.
  • Resonance effects from the phenyl ring may stabilize intermediates in elimination or coupling reactions.
    Reactivity : The bulky phenyl group can hinder steric access to the bromine at C2, but its electron-withdrawing nature may activate the ester toward nucleophilic attack.
    Applications : Documented in synthetic methodologies for heterocycles, as reported by Goel and Krolls in Tetrahedron Letters (1983) .

Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate

Structure: Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate (CAS#: 1260654-85-0, ) features a substituted phenyl ring at C4 and a ketone at C3. Physical/Chemical Properties:

  • The 3-oxo group increases acidity of α-hydrogens, enabling enolate formation for alkylation or condensation reactions.
  • The electron-withdrawing bromo and chloro substituents on the phenyl ring direct electrophilic aromatic substitution. Reactivity: The ketone allows for diverse reactivity, such as Grignard additions or reductions, unlike this compound. Applications: Potential use in drug discovery due to its multifunctional structure ().

Tabulated Comparison of Key Features

Compound Name Substituents Molecular Weight Key Reactivity Applications
This compound Br (C2), Cl (C4) 239.49 g/mol Nucleophilic substitution, alkylation Pharmaceutical intermediates
Ethyl 4-bromo-2-methylbutanoate Br (C4), CH₃ (C2) 195.06 g/mol Sterically hindered substitutions Industrial synthesis
Ethyl 2-bromo-4-phenylbutanoate Br (C2), Ph (C4) 271.13 g/mol Aromatic coupling, elimination Heterocycle synthesis
Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate Br/Cl-phenyl (C4), O=C (C3) 347.58 g/mol Enolate chemistry, electrophilic substitution Drug discovery

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-4-chlorobutanoate, and what factors influence the choice of method?

this compound is typically synthesized via two primary routes:

  • Esterification : Reacting 2-bromo-4-chlorobutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions. This method prioritizes starting material purity and controlled stoichiometry to avoid side reactions .
  • Halogenation : Sequential bromination and chlorination of ethyl butenoate derivatives using halogenating agents (e.g., Br₂ or Cl₂ in inert solvents). Reaction temperature and halogen addition rates are critical to minimize over-halogenation .

Key Considerations :

FactorImpact on Synthesis
Solvent polarityPolar solvents enhance halogenation efficiency
Catalyst concentrationExcess acid may degrade the ester product
Temperature controlPrevents thermal decomposition of halogens

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Distinct signals for the ester ethyl group (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and halogenated carbons (δ ~3.5-4.0 ppm for Br/Cl proximity effects) .
  • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and halogenated carbons (δ ~40-60 ppm).
    • IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and C-Br/Cl vibrations (~550-650 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₈BrClO₂ (exact mass: 229.94) and fragmentation patterns for structural validation.

Q. What are the critical safety considerations for handling this compound?

  • Hazards : Acute toxicity (oral, Category 4) and potential skin/eye irritation .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent halogen loss or hydrolysis .
  • Mitigation : Use fume hoods, nitrile gloves, and emergency eyewash stations. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance halogenation regioselectivity compared to Brønsted acids .
  • Solvent Optimization : Non-polar solvents (e.g., CCl₄) reduce side reactions during halogenation .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal decomposition of intermediates.

Example Optimization Table :

ConditionYield ImprovementReference
ZnCl₂ catalysis+15%
CCl₄ solvent+10%

Q. How can stereochemical ambiguities in derivatives of this compound be resolved?

  • X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous stereochemical assignments .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.
  • NOE NMR Experiments : Identifies spatial proximity of substituents to confirm configuration .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Electronic Effects : The electron-withdrawing nature of Br and Cl increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) .
  • Leaving Group Ability : Bromine’s lower bond dissociation energy compared to chlorine makes it a better leaving group in SN₂ reactions .

Comparative Reactivity Table :

Reaction TypeBr Substituent ReactivityCl Substituent Reactivity
SN₂ (NaOH/EtOH)High (k = 0.45 s⁻¹)Moderate (k = 0.12 s⁻¹)
Ester HydrolysisLow (t₁/₂ = 24 h)High (t₁/₂ = 6 h)

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